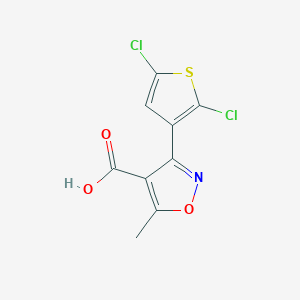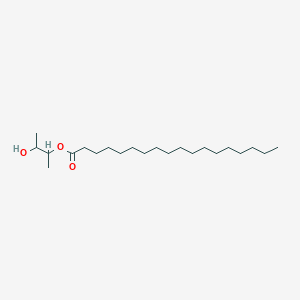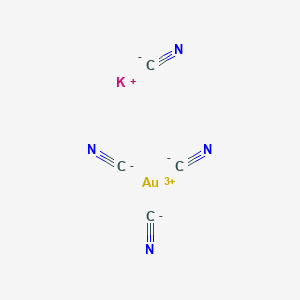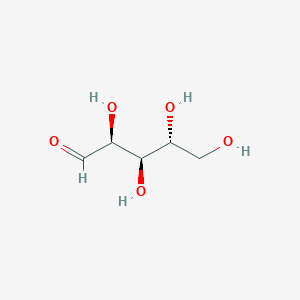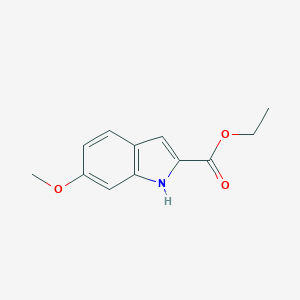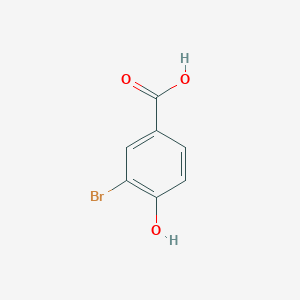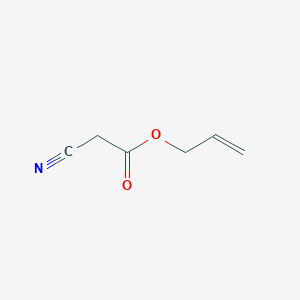
1-(4-氨基苯基)乙醇
概述
描述
1-(4-Aminophenyl)ethanol, also known as p-Aminophenol, is a white crystalline organic compound that is widely used in the manufacture of dyes, pharmaceuticals, and other organic compounds. It is an important intermediate for the synthesis of a variety of compounds and has a wide range of applications in the fields of biochemistry, physiology, and pharmacology.
科学研究应用
聚酰胺酯的合成
“1-(4-氨基苯基)乙醇”已被用作制备有序聚酰胺酯的非对称单体 . 该聚合物在药物递送、组织工程和生物降解材料等各个领域具有潜在的应用价值。
4-氨基苯乙烯的合成
该化合物在4-氨基苯乙烯的合成中起着至关重要的作用 . 4-氨基苯乙烯是生产聚合物、染料和药物的重要中间体。
石墨烯纳米片的官能化
“1-(4-氨基苯基)乙醇”已被用于石墨烯纳米片的官能化 . 官能化的石墨烯纳米片可以改善复合材料的机械、热和电性能。
有机结构单元
该化合物也被用作合成各种有机化合物的有机结构单元 . 它是一种用途广泛的试剂,可用于将苯乙胺基引入多种分子中。
染料的合成
“1-(4-氨基苯基)乙醇”中的胺基可以与各种类型的亲电试剂反应,使其在染料合成中非常有用 .
药物应用
安全和危害
未来方向
The future directions for “1-(4-Aminophenyl)ethanol” could involve further exploration of its synthesis methods and potential applications. For instance, its use in the preparation of ordered poly (amide-ester) and in the functionalization of graphene nanoplatelets suggests potential applications in polymer and materials science .
属性
IUPAC Name |
1-(4-aminophenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-6(10)7-2-4-8(9)5-3-7/h2-6,10H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDEYBJHOTWGYFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70932682 | |
| Record name | 1-(4-Aminophenyl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70932682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
14572-89-5 | |
| Record name | 4-Amino-α-methylbenzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14572-89-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Amino-alpha-methylbenzyl alcohol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014572895 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(4-Aminophenyl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70932682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-amino-α-methylbenzyl alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.088 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the main applications of 1-(4-Aminophenyl)ethanol in chemical synthesis?
A1: 1-(4-Aminophenyl)ethanol is a crucial intermediate in synthesizing various pharmaceuticals and fine chemicals. For instance, it serves as a precursor for producing the hypoglycemic drug acetohexamide . Additionally, dehydration of 1-(4-Aminophenyl)ethanol yields a substituted styrene suitable for polymerization .
Q2: How is 1-(4-Aminophenyl)ethanol typically synthesized?
A2: 1-(4-Aminophenyl)ethanol can be synthesized through several routes. One common method involves the catalytic hydrogenation of 4-Nitroacetophenone (4-NAP). This reaction proceeds sequentially, first reducing the nitro group to an amine, yielding 1-(4-Aminophenyl)ethanol. Further hydrogenation of the carbonyl group leads to the formation of 1-(4-aminophenyl)ethanol . Another method utilizes Baker's Yeast (Saccharomyces cerevisiae), a microbial catalyst, to produce optically pure 1-(4-Aminophenyl)ethanol in an aqueous medium .
Q3: What factors influence the selectivity of 4-Nitroacetophenone hydrogenation to 1-(4-Aminophenyl)ethanol?
A3: The selectivity of this reaction is significantly influenced by the catalyst used and the reaction conditions. Research shows that Rhodium-based catalysts, specifically Rh/Silica, exhibit high selectivity towards 1-(4-Aminophenyl)ethanol formation . Additionally, factors like catalyst particle size, the presence of promoters, and reaction temperature play a role in controlling the reaction pathway and product selectivity .
Q4: Are there any studies on the dehydration of 1-(4-Aminophenyl)ethanol?
A4: Yes, research has investigated the liquid-phase dehydration of 1-(4-Aminophenyl)ethanol in the presence of acid catalysts . This reaction is particularly relevant as it leads to the formation of a substituted styrene, a valuable monomer for polymerization reactions.
Q5: What is the significance of chirality in 1-(4-Aminophenyl)ethanol?
A5: While not extensively discussed in the provided abstracts, chirality could be crucial for the biological activity of compounds derived from 1-(4-Aminophenyl)ethanol. The synthesis using Baker's Yeast highlights the potential to obtain the compound in an optically pure form , suggesting potential applications in synthesizing enantiomerically pure pharmaceuticals.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


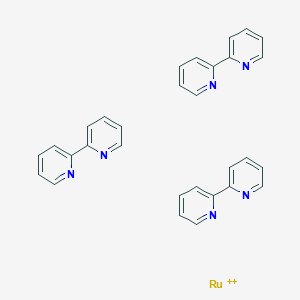
![2-Methyl-5-[(5-methylfuran-2-yl)methyl]furan](/img/structure/B84360.png)


